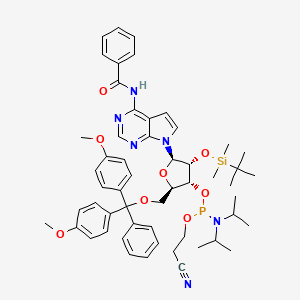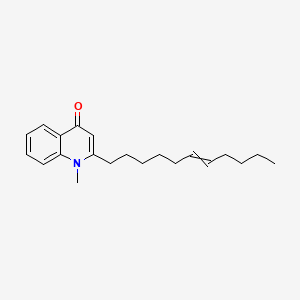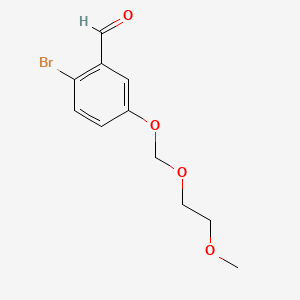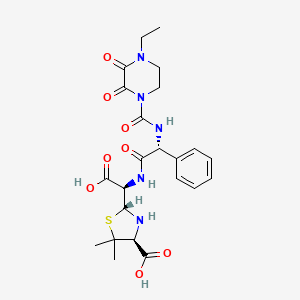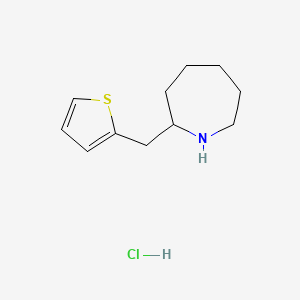
Temsirolimus-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temsirolimus, sold under the brand name Torisel, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . Temsirolimus is a specific inhibitor of mTOR and interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .
Synthesis Analysis
A simple, fast, and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of the concentrations of temsirolimus and its major metabolite, sirolimus, in human whole blood . The blood sample after adding temsirolimus-d7 and sirolimus-d3 internal standards was precipitated with methanol/zinc sulfate, then analyzed by a Shimatzu LC system coupled to a Sciex API-5000 mass spectrometer .
Molecular Structure Analysis
Temsirolimus is a 289-kDa serine/threonine-specific kinase with a highly conserved structure . It exists in the cytoplasm in a complex with three peptides: regulatory-associated protein of mTOR (raptor), mLST8, and GβL .
Chemical Reactions Analysis
The liver CYP3A-mediated oxidative metabolism of temsirolimus as well as the esterase-mediated hydrolysis of temsirolimus to sirolimus are involved in temsirolimus metabolism .
Physical And Chemical Properties Analysis
Temsirolimus has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C as a powder and has a shelf life of 3 years .
Wirkmechanismus
Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells .
Safety and Hazards
Zukünftige Richtungen
Temsirolimus is being studied in clinical trials for the treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . A phase III trial showed an overall survival advantage over IFN-α monotherapy in advanced renal cell carcinoma (RCC) patients with multiple adverse risk features .
Eigenschaften
CAS-Nummer |
1132660-51-5 |
|---|---|
Molekularformel |
C56H87NO16 |
Molekulargewicht |
1037.346 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2 |
InChI-Schlüssel |
CBPNZQVSJQDFBE-VUWIKSLBSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Synonyme |
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7; CCL-779-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



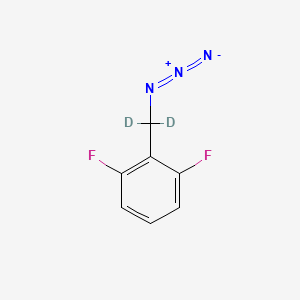
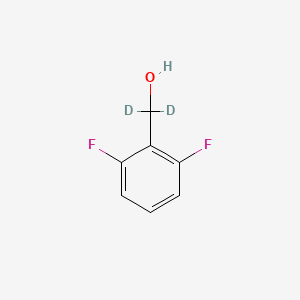
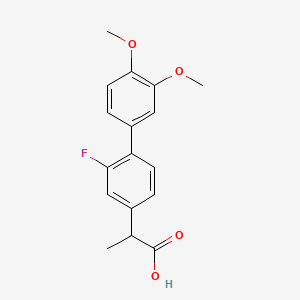
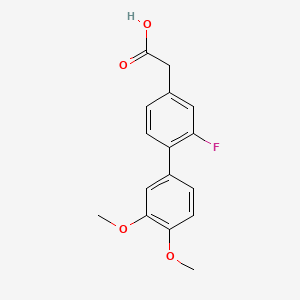
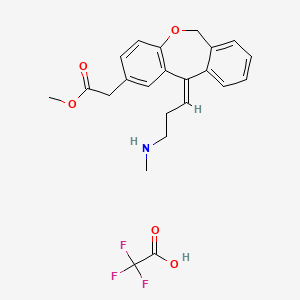
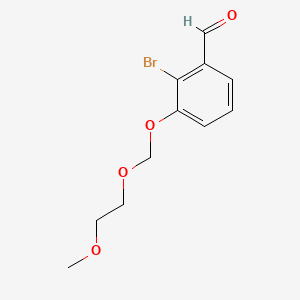
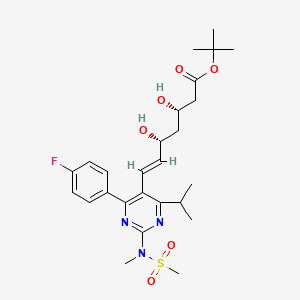
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
